4-(Trifluoromethyl)-1H-imidazole

Descripción

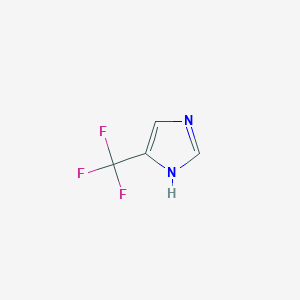

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLGRTIPTPCKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342920 | |

| Record name | 4-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-69-8 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(5)-(Trifluoromethyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Imidazole Derivatives in Organic and Medicinal Chemistry

The imidazole (B134444) ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in the realm of chemistry and biology. nih.govwisdomlib.org First synthesized in 1858, this small, planar, and polar molecule is a fundamental component of many natural products, including the amino acid histidine and the hormone histamine. nih.govlifechemicals.com Its amphoteric nature, allowing it to act as both an acid and a base, along with its aromaticity, contributes to its chemical versatility and its ability to engage in various biological interactions. nih.govglobalresearchonline.net

In medicinal chemistry, imidazole derivatives are integral to a wide array of therapeutic agents. nih.govnih.gov The imidazole core can be found in drugs with applications spanning antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities. nih.govwisdomlib.org The structural characteristics of the imidazole ring facilitate multiple interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov This has made it a sought-after scaffold in drug design, with notable examples including the anti-cancer drug methotrexate (B535133) and the antimicrobial agent metronidazole. nih.gov The continuous exploration of imidazole-based compounds underscores their potential in addressing a multitude of health conditions. nih.govijsrtjournal.com

Beyond medicine, imidazole derivatives serve as crucial building blocks in organic synthesis and materials science. They are utilized as catalysts, ligands for metal-mediated reactions, and components of ionic liquids and polymers. lifechemicals.com The adaptability of the imidazole ring to various functionalizations makes it a rich source of chemical diversity for creating novel compounds with specific properties. nih.gov

The Significance of Trifluoromethylation in Heterocyclic Compounds

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds is a well-established strategy in modern drug design and materials science to modulate molecular properties. nih.govrsc.org The trifluoromethyl group is a bioisostere for methyl and chloro groups, meaning it has a similar size but different electronic properties. wikipedia.org Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity can profoundly influence the parent molecule's characteristics. rsc.orgnih.gov

Incorporating a -CF3 group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in increasing a drug's half-life. wikipedia.orgnih.gov Furthermore, the increased lipophilicity can improve a compound's ability to cross biological membranes, potentially enhancing its bioavailability. rsc.orgnih.gov The electron-withdrawing effect of the trifluoromethyl group can also alter the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets. wikipedia.org

The utility of trifluoromethylation is evident in numerous commercially successful pharmaceuticals and agrochemicals. rsc.org For instance, the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex) both contain a trifluoromethyl group, highlighting its importance in creating effective therapeutic agents. wikipedia.org The synthesis of trifluoromethylated heterocycles is an active area of research, with various methods being developed to efficiently introduce this influential functional group. rsc.orgrsc.org

Chemical Reactivity and Derivatization of 4 Trifluoromethyl 1h Imidazole

Core Expansion for Ligand Synthesis

The 4-(trifluoromethyl)-1H-imidazole scaffold serves as a valuable building block for the synthesis of more complex coordinating ligands through core expansion and derivatization strategies. ossila.com The presence of the trifluoromethyl group can significantly influence the electronic properties of the resulting ligands, while the imidazole (B134444) ring provides versatile coordination sites. Core expansion reactions typically involve the construction of fused ring systems or the appendage of additional coordinating moieties to create bidentate or polydentate ligands.

One prominent strategy for core expansion is the fusion of the imidazole ring with other cyclic structures. This approach leads to the formation of polycyclic aromatic systems with well-defined geometries for metal coordination. An example of such a strategy is the synthesis of phenanthroline-fused imidazole tetracyclic systems. nih.gov In these structures, the imidazole ring is integrated into a larger, rigid framework, creating a multidentate ligand. For instance, a 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole has been synthesized, demonstrating the creation of a large, fused system where the trifluoromethyl-containing ring is nearly coplanar with the phenanthroline-fused imidazole tetracyclic system. nih.gov This planarity is a key feature for ligands involved in π-stacking interactions. Another related approach is the development of ligands based on the benzimidazole (B57391) scaffold, which is essentially an imidazole ring fused to a benzene (B151609) ring. nih.gov

Another avenue for elaborating the this compound core is through the synthesis of N,N-bidentate ligands. nih.govrsc.org This can be achieved by introducing a second nitrogen-containing coordinating group to the imidazole core. Although specific examples starting directly from this compound are part of broader synthetic strategies, the general methodology involves the functionalization of an imidazole derivative, such as an imidazole aldehyde or ketone, followed by reaction with an amine under reductive conditions. nih.gov This creates a flexible or rigid linker to a second donor site, resulting in a chelating ligand. The development of such imidazole-based N,N-bidentate ligands has been shown to be effective in metal-catalyzed reactions, highlighting their utility in coordination chemistry. nih.govrsc.org

Coupling reactions also provide a method to extend the core of trifluoromethyl-substituted imidazoles. For example, transition metal-catalyzed coupling reactions can be used to attach aryl groups to the imidazole nitrogen. A process for synthesizing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine involves the reaction of a substituted imidazole with a fluorinated benzene derivative. google.com This creates a larger molecular framework that can be further functionalized or used directly as a ligand in coordination complexes.

The table below summarizes various approaches to core expansion and derivatization of the imidazole core for ligand synthesis.

| Strategy | Description | Example Product Type | Reference |

| Ring Fusion | Construction of polycyclic systems by fusing the imidazole ring with other aromatic or heterocyclic rings. | Phenanthroline-fused imidazoles, Benzimidazoles | nih.gov, nih.gov |

| Bidentate Ligand Synthesis | Introduction of a second coordinating group, often via a linker attached to the imidazole ring. | Imidazole-based N,N-bidentate ligands | nih.gov, rsc.org |

| Aryl Coupling | Attachment of aryl substituents to the imidazole core, typically at the N-1 position, via coupling reactions. | N-Aryl-4-(trifluoromethyl)imidazoles | google.com |

These synthetic strategies demonstrate the versatility of the this compound core in the design and creation of sophisticated ligands for various applications in coordination chemistry and catalysis.

Spectroscopic and Computational Investigations of 4 Trifluoromethyl 1h Imidazole and Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of 4-(trifluoromethyl)-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed insights into its molecular structure.

¹H NMR: The proton NMR spectrum of this compound typically displays distinct signals for the protons on the imidazole (B134444) ring. For instance, in a d6-DMSO solvent, signals can be observed around 7.58 ppm and 7.13 ppm, corresponding to the imidazole protons. rsc.org The number of signals and their splitting patterns are dictated by the substitution on the ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the imidazole ring and the trifluoromethyl group will resonate at characteristic chemical shifts, influenced by their electronic environment.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is particularly informative. It provides a direct probe of the fluorine atoms, and the chemical shift is sensitive to the electronic effects of the imidazole ring.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | d6-DMSO | 7.58 | singlet | Imidazole CH |

| ¹H | d6-DMSO | 7.13 | singlet | Imidazole CH |

Infrared spectroscopy probes the vibrational modes of a molecule. The IR and FTIR spectra of this compound and its analogs exhibit characteristic absorption bands corresponding to specific functional groups.

Key vibrational modes for imidazole derivatives include N-H stretching, C-H stretching of the ring, and C=N and C=C ring stretching vibrations. A weak peak around 3162 cm⁻¹ can be attributed to the C-H stretching vibrations of the imidazole moiety. researchgate.net Ring vibrations are typically observed in the 1098-1220 cm⁻¹ region. researchgate.net The presence of the trifluoromethyl group introduces strong C-F stretching bands, which are typically observed in the region of 1100-1300 cm⁻¹.

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch | 3200-3500 | Broad, Medium |

| C-H Stretch (imidazole ring) | ~3162 | Weak |

| C=N and C=C Stretch (ring) | 1400-1600 | Medium-Strong |

| C-F Stretch (CF₃ group) | 1100-1300 | Strong |

| Ring Vibrations | 1098-1220 | Medium |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would correspond to its molecular weight of 136.08 g/mol . ossila.comsigmaaldrich.com The fragmentation pattern can provide valuable structural information. For instance, the fragmentation of related imidazolium (B1220033) structures has been observed, such as a dimer at m/z 672 for a more complex derivative. rsc.org Predicted mass spectrometry data for related compounds like 4-iodo-1-(trifluoromethyl)-1H-imidazole and 1-(trifluoromethyl)-1H-imidazole-4-carbaldehyde show expected adducts such as [M+H]⁺ and [M+Na]⁺. uni.luuni.lu

| Compound | Adduct | Predicted m/z |

| 4-iodo-1-(trifluoromethyl)-1H-imidazole | [M+H]⁺ | 262.92876 |

| 4-iodo-1-(trifluoromethyl)-1H-imidazole | [M+Na]⁺ | 284.91070 |

| 1-(trifluoromethyl)-1H-imidazole-4-carbaldehyde | [M+H]⁺ | 165.02702 |

| 1-(trifluoromethyl)-1H-imidazole-4-carbaldehyde | [M+Na]⁺ | 187.00896 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region due to π→π* transitions of the aromatic ring. For a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks were observed at 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net The substitution of the trifluoromethyl group can influence the position and intensity of these absorption bands.

| Compound | Solvent | λmax (nm) | Transition |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 | π→π* |

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the structural and electronic properties of molecules.

DFT calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties. For imidazole derivatives, DFT has been used to study stable tautomeric forms and to aid in the assignment of vibrational spectra. researchgate.net

Studies on related fluorinated imidazole compounds have utilized DFT to compute optimized geometries and vibrational wavenumbers. researchgate.net For example, in the study of 4-(4-fluoro-phenyl)-1H-imidazole, the B3LYP functional with various basis sets was used to determine the most stable tautomeric form and to perform a detailed interpretation of the vibrational spectra with the aid of total energy distribution. researchgate.net Similar computational approaches can be applied to this compound to predict its spectroscopic properties and to understand the influence of the trifluoromethyl group on the electronic structure of the imidazole ring.

| Computational Method | Basis Set | Calculated Properties |

| DFT (B3LYP) | 6–311G(d, p), 6–311++G(d, p), cc-pVQZ | Optimized geometry, vibrational wavenumbers, stable tautomers |

Density Functional Theory (DFT) Calculations

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic and optical properties of a molecule. ijrar.orgaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. aimspress.comirjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.govacs.org This charge transfer interaction within the molecule is a key factor in its bioactivity. irjweb.comnih.gov For instance, in studies of various imidazole derivatives, a smaller HOMO-LUMO gap has been associated with higher chemical reactivity and potential biological activity. nih.govnih.gov

The energies of HOMO, LUMO, and the corresponding energy gap for a series of imidazole derivatives can be calculated using computational methods like DFT with various basis sets. irjweb.comacs.org These calculations provide valuable data on how substitutions on the imidazole ring, such as the trifluoromethyl group, influence the electronic properties.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Representative Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative 1 | -6.2967 | -1.8096 | 4.4871 |

| Imidazole Derivative 2 | -0.26751 | -0.18094 | 0.08657 |

| Temozolomide (Neutral, Gas) | - | - | > 4.37 |

| Temozolomide (Anion, Gas) | - | - | 3.11 (alpha), 4.37 (beta) |

| Temozolomide (Neutral, Water) | - | - | 2.53 (alpha), 4.75 (beta) |

Note: The values presented are illustrative and depend on the specific computational method and basis set used. Data compiled from multiple sources. aimspress.comirjweb.comnih.gov

Reactivity Indices

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comnih.gov

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. irjweb.comresearchgate.net

Chemical Softness (S) is the reciprocal of hardness and reflects the ease with which a molecule can undergo a chemical reaction. Softer molecules with smaller energy gaps are generally more reactive. acs.org

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. A high electrophilicity index suggests a molecule is a good electrophile. researchgate.net

These reactivity indices are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Studies on various heterocyclic compounds have shown that these descriptors are invaluable for understanding the relationship between molecular structure, stability, and global chemical reactivity. researchgate.net For example, a high chemical hardness value, as observed in some imidazole derivatives, points to their enhanced stability. irjweb.com The solvent environment can also influence these parameters, affecting the molecule's reactivity. edu.krd

Table 2: Global Reactivity Descriptors for a Representative Imidazole Derivative

| Parameter | Value (eV) |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | 3.98 |

| Chemical Hardness (η) | 2.2449 |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

Note: The values are illustrative and derived from various studies on imidazole derivatives. irjweb.comresearchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in various technological fields, including optical data storage, telecommunications, and optical signal processing. researchgate.net Organic molecules, particularly those with donor-π-acceptor structures, can exhibit significant NLO properties. The imidazole scaffold is a promising candidate for designing NLO materials. acs.orgresearchgate.net

The NLO response of a molecule is characterized by its hyperpolarizability (β). researchgate.net Computational methods are employed to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to evaluate the NLO potential of a compound. researchgate.net A high value for these parameters indicates a strong NLO response. researchgate.net The presence of electron-donating and electron-withdrawing groups on the imidazole ring can enhance these properties. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the NLO properties of imidazole derivatives.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is extensively used in drug discovery to understand the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. dergipark.org.trnih.gov

The imidazole ring is a crucial component in many biologically active molecules and drugs due to its ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules. ijrar.orgnih.gov The trifluoromethyl group can further influence these interactions through steric and electronic effects.

In molecular docking studies, the 3D structure of the ligand is optimized and then placed into the binding site of the target protein. dergipark.org.tr A scoring function is used to estimate the binding affinity, which is often expressed as a binding energy value. researchgate.net Lower binding energies indicate a more stable complex and a higher binding affinity. These studies can reveal key interactions that are essential for the biological activity of the compound and guide the design of more potent and selective inhibitors. nih.gov For example, docking studies of imidazole derivatives with various protein targets have provided insights into their potential as anticancer, antifungal, and antibacterial agents. dergipark.org.trnih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of a molecule are critical to its physical, chemical, and biological properties. Conformational analysis of this compound and its analogs involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. researchgate.net

Intramolecular interactions, such as hydrogen bonds and dipole-dipole interactions, play a crucial role in determining the preferred conformation. nih.govresearchgate.net The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic distribution within the molecule and participate in specific intramolecular interactions. beilstein-journals.org Understanding these interactions is essential for explaining the observed properties and predicting the behavior of these molecules. For instance, in fluorinated prolines, the orientation of the fluoro and trifluoromethyl groups dictates the conformational preferences of the pyrrolidine (B122466) ring. beilstein-journals.orgnih.gov

Reaction Mechanism Elucidation via Computational Methods

DFT calculations can be used to model the reaction steps, calculate activation energies, and determine the thermodynamics of the reaction. This information is invaluable for understanding how the reaction proceeds and for optimizing reaction conditions to improve yields and selectivity. For example, computational studies have been used to elucidate the mechanism of electrochemical trifluoromethylation of imidazoles, providing insights into the role of catalysts and redox mediators. researchgate.net Similarly, the synthesis of imidazole derivatives through multi-component reactions has been studied computationally to understand the role of catalysts and the reaction intermediates. researchgate.net These studies contribute to the development of more efficient and sustainable synthetic methods. nih.gov

Applications of 4 Trifluoromethyl 1h Imidazole and Its Derivatives in Advanced Materials and Catalysis

Coordination Chemistry and Ligand Design

The 4-(trifluoromethyl)-1H-imidazole moiety is a versatile scaffold for the design of ligands in coordination chemistry. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the imidazole (B134444) ring, which in turn affects the coordination behavior and the properties of the resulting metal complexes.

The amine group within the this compound is reactive and can be readily modified through nucleophilic substitution, allowing for the synthesis of a diverse range of coordinating ligands. ossila.com This facile functionalization enables the expansion of the core structure to create multidentate ligands with tailored steric and electronic properties. For instance, imidazole derivatives are known to form stable complexes with various transition metals, including iridium(III), which are of interest for applications in catalysis and materials science.

The imidazole ring itself can coordinate to metal centers through its nitrogen atoms. The specific binding mode can be influenced by the substituents on the ring. The trifluoromethyl group, with its strong electron-withdrawing nature, can impact the Lewis basicity of the nitrogen atoms, thereby modulating the strength of the metal-ligand bond. This allows for fine-tuning of the electronic environment around the metal center, which is crucial for catalytic applications and the development of materials with specific photophysical or electronic properties.

Covalent Organic Frameworks (COFs) for Gas Capture and Fixation

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with high surface areas and tunable pore structures, making them promising materials for gas storage and separation. researchgate.netnih.gov The incorporation of specific functional groups within the COF structure can enhance the selective capture of gases like carbon dioxide (CO₂).

Imidazole and its derivatives, including this compound, are attractive building blocks for the synthesis of COFs due to their nitrogen-rich structure, which can enhance CO₂ affinity through dipole-quadrupole interactions. ossila.comresearchgate.net The trifluoromethyl group is particularly beneficial in this context. Its presence can increase the CO₂ adsorption capacity of the COF. researchgate.net

A notable example is a nitrogen-rich covalent organic framework constructed from imidazole and cyanuric chloride. This material has demonstrated efficient CO₂ capture, with a reported uptake of 80.1 mL/g at 273 K and 1 bar. ossila.com Beyond capture, these imidazole-based COFs can also serve as heterogeneous catalysts for the chemical fixation of CO₂. ossila.comresearchgate.net

Table 1: CO₂ Capture by an Imidazole-Based Covalent Organic Framework

| COF Composition | CO₂ Capture Capacity | Conditions |

| Imidazole and Cyanuric Chloride | 80.1 mL/g | 273 K, 1 bar |

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The performance of these cells is heavily reliant on the properties of the sensitizing dye, which absorbs light and injects electrons into the semiconductor electrode. This compound serves as a valuable building block in the synthesis of organic dyes for DSSCs. ossila.com

Catalysis in Organic Synthesis

The catalytic activity of this compound and its derivatives is a growing area of research, with applications in the synthesis of complex organic molecules and the utilization of carbon dioxide.

Catalysis of Heterocyclic Compound Synthesis

Imidazole derivatives have been widely investigated as catalysts and building blocks in the synthesis of various heterocyclic compounds. acs.orgdntb.gov.ua The development of catalytic methods for the construction of substituted imidazoles is of significant interest due to the prevalence of this motif in pharmaceuticals and functional materials.

For example, various catalytic systems have been developed for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. dntb.gov.ua While specific catalytic cycles involving this compound as the primary catalyst are a niche area, its derivatives are instrumental in constructing more complex catalytic structures. The electronic nature of the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. Research in this field focuses on developing efficient and selective catalytic procedures for multicomponent reactions to generate diverse libraries of imidazole-containing heterocycles. souleresearchgroup.org

CO₂ Cycloaddition and Carbon Fixation

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO₂ as a renewable C1 feedstock. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction of significant industrial importance.

Imidazole derivatives and materials incorporating them have emerged as effective catalysts for this transformation. ossila.comrsc.org Specifically, covalent organic frameworks based on imidazole have been shown to catalyze the cycloaddition of CO₂ and epoxides. ossila.com Furthermore, bisimidazole-functionalized porphyrin cobalt(III) complexes have been designed and synthesized, demonstrating excellent activity as homogeneous catalysts for the solvent-free cycloaddition of CO₂ to epoxides. rsc.org The catalytic performance of these systems is highly dependent on their structural features, indicating that the strategic placement of imidazole moieties is crucial for high efficiency. rsc.org Imidazolium-based polymeric ionic liquids have also been successfully employed as recyclable catalysts for this reaction. rsc.org

Table 2: Catalytic Performance in CO₂ Cycloaddition

| Catalyst Type | Reactants | Product | Key Features |

| Imidazole-based COF | CO₂ and Epoxides | Cyclic Carbonates | Heterogeneous, reusable catalyst. ossila.com |

| Bisimidazole-functionalized Porphyrin Cobalt(III) Complexes | CO₂ and Epoxides | Cyclic Carbonates | Homogeneous, high activity, solvent-free conditions. rsc.org |

| Imidazolium-based Polymeric Ionic Liquids | CO₂ and Epoxides | Cyclic Carbonates | Recyclable, stable catalyst. rsc.org |

Medicinal Chemistry and Biological Activity of 4 Trifluoromethyl 1h Imidazole Analogs

Antimicrobial Activities

Derivatives of 4-(trifluoromethyl)-1H-imidazole have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising leads for the development of new therapeutic agents to combat infectious diseases.

Antibacterial Activity, including MRSA

The emergence of multidrug-resistant bacteria, especially Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antibacterial agents. nih.gov Analogs of this compound have shown considerable promise in this area.

A preliminary investigation into analogs of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole revealed key structural features required for activity against MRSA. The presence of two aryl rings, an imidazole (B134444) NH group, and a potent electron-withdrawing group like trifluoromethyl at the C-2 position were essential for significant antibacterial efficacy. nih.gov Further research has identified new compounds with potent activity against multidrug-resistant S. aureus, including persister cells, which are known for their tolerance to conventional antibiotics. nih.gov

One notable example is the fluorinated benzimidazole (B57391) derivative, TFBZ (2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol), which exhibits outstanding antimicrobial activity and potent biofilm eradication properties against MRSA. nih.gov TFBZ showed a minimum inhibitory concentration (MIC) of 4 µg/mL and a minimum bactericidal concentration (MBC) of 8 µg/mL against planktonic MRSA. nih.gov Furthermore, it could eradicate over 99% of persistent MRSA biofilms at a concentration of 8 µg/mL. nih.gov

Another class of compounds, (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups, have demonstrated potent bactericidal activities against a wide array of Gram-positive bacteria, including MRSA, with MIC values as low as 0.06 μg/mL. mdpi.com These findings underscore the potential of incorporating trifluoromethyl and related fluoroalkyl groups into imidazole-based structures to develop effective treatments for MRSA infections. mdpi.comdntb.gov.ua

Table 1: Antibacterial Activity of Selected Imidazole Analogs against MRSA

| Compound/Analog Class | Activity Details | Reference |

|---|---|---|

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole Analogs | Requires two aryl rings, imidazole NH, and C-2 electron-withdrawing group for good activity against MRSA. | nih.gov |

| TFBZ (fluorinated benzimidazole) | Potent activity against planktonic MRSA (MIC = 4 µg/mL) and persistent biofilms (MBEC = 8 µg/mL). | nih.gov |

| SCF3/SF5-containing (1,3,4-oxadiazol-2-yl)benzamides | Potent bactericidal activity with MIC values as low as 0.06 μg/mL against resistant S. aureus. | mdpi.com |

Antifungal Properties

Imidazole derivatives are a cornerstone of antifungal therapy, and the introduction of a trifluoromethyl group can enhance their efficacy. ossila.com The imidazole core is a key component of many biologically active compounds and is widely used in the development of antimicrobial agents. ossila.com

Research has shown that novel imidazole derivatives containing a 2,4-dienone motif exhibit significant, broad-spectrum inhibitory effects against various Candida species. epa.gov Two specific derivatives from this class, compounds 31 and 42 , were particularly potent against the fluconazole-resistant isolate C. albicans 64110, both showing an MIC of 8 µg/mL. epa.gov These compounds demonstrated the potential of the imidazole scaffold in overcoming common resistance mechanisms in fungi. epa.gov

The antifungal potential is not limited to imidazole derivatives alone. Structurally related 1,2,4-triazoles have also been extensively studied. mdpi.comnih.gov Modifications of 1,2,4-triazole (B32235) derivatives, such as the inclusion of halogen-aromatic fragments, have been shown to enhance antifungal properties. nih.gov For instance, certain 1,2,4-triazole derivatives with a 1,2,3-benzotriazin-4-one fragment show significant potential against Candida albicans and Cryptococcus neoformans. nih.gov The introduction of a trifluoromethyl group at the 7-position of this scaffold was found to be particularly effective. nih.gov These findings highlight a promising strategy for developing new antifungal agents by modifying heterocyclic structures like imidazole and triazole with fluorine-containing groups. mdpi.comnih.gov

Anthelmintic Activity

Benzimidazoles are a major class of anthelmintic drugs, and their efficacy is often linked to their ability to interfere with the cytoskeleton of the parasite. nih.gov Research has extended to trifluoromethyl-containing benzimidazole derivatives, which have shown promising activity against helminths.

In a notable study, 2-(trifluoromethyl)benzimidazole (B189241) derivatives were synthesized and tested in vitro against the helminth Trichinella spiralis. nih.gov One of the synthesized compounds demonstrated activity comparable to the established anthelmintic drug, Albendazole. nih.gov This indicates that the 2-(trifluoromethyl)benzimidazole scaffold is a viable starting point for developing new anthelmintic agents. nih.govscilit.com

Other studies have explored different imidazole-based structures. A diisopropylphenyl-imidazole was reported to have nematicidal activity against both immature and mature stages of C. elegans. researchgate.net Furthermore, a series of 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoyl amino acids and peptides were synthesized and screened for their anthelmintic properties, showing moderate to good bioactivity against several species of earthworms. researchgate.net These studies collectively affirm the potential of the imidazole ring, particularly when substituted with groups like trifluoromethyl, as a core structure for novel anthelmintic drugs. nih.govresearchgate.netresearchgate.net

Antitubercular Activity

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, is hampered by the emergence of multidrug-resistant strains, making the development of new antitubercular agents a critical priority. Nitroimidazoles are a class of compounds that have shown significant promise, with some advancing to clinical trials. nih.gov

Analogs of the nitroimidazo-oxazine PA-824, which contain a bicyclic nitroimidazole core, have demonstrated potent activity against both aerobic and anaerobic populations of M. tuberculosis. nih.gov This dual activity is crucial for eradicating persistent, slow-growing bacteria. In a related area, a series of novel trifluoromethyl pyrimidinone compounds were identified through a whole-cell screen against M. tuberculosis. nih.gov While not imidazole derivatives, the series highlighted the utility of the trifluoromethyl group in antitubercular drug design. The most promising molecule from this series had a minimum inhibitory concentration (MIC) of 4.9 µM with no cytotoxicity. nih.gov

Furthermore, research into hybrid molecules containing a 4-nitroimidazole (B12731) moiety linked to other heterocyclic systems, such as thiadiazole, is being pursued as a strategy to develop new antitubercular drugs. sigmaaldrich.com These efforts underscore the continued importance of the imidazole ring, especially when combined with nitro and trifluoromethyl groups, in the search for new treatments for tuberculosis.

Anticancer and Cytotoxic Activities

The imidazole scaffold is present in numerous compounds that exhibit significant anticancer and cytotoxic properties. researchgate.netwikipedia.org The introduction of a trifluoromethyl group can further enhance this activity.

A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. ossila.com One compound, 3b , showed a particularly strong cytotoxic effect across multiple cell lines, reducing cell viability to 20% at a concentration of 50 µM after 72 hours of incubation. ossila.com This highlights the potential of combining the trifluoromethyl group with other heterocyclic systems to create potent anticancer agents.

Other research has focused on different imidazole-based structures. For instance, long-chain imidazole-based ionic liquids and lysosomotropic detergents have been synthesized and shown to have potent anticancer activity against neuroblastoma and leukemia cell lines. google.com In one study, a series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles were synthesized and evaluated for their anticancer potential. researchgate.net A specific compound, NSC 771432, was found to inhibit cell migration and induce cell cycle arrest and senescence in A549 lung cancer cells. researchgate.net

Table 2: Cytotoxic Activity of Selected Trifluoromethyl-Containing Imidazole Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Activity (IC50 / Effect) | Reference |

|---|---|---|---|

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | Melanotic/Amelanotic Melanoma, Human Keratinocytes | Reduced viability to 20% at 50 µM | ossila.com |

| Imidazole-based ionic liquid (compound 2) | SK-N-DZ Neuroblastoma, K562 Myeloid Leukemia | EC50 = 4.7 µM (K562) | google.com |

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govorientjchem.org The trifluoromethyl group has been successfully incorporated into these structures to produce potent anti-inflammatory agents.

A prominent example is Flumizole, a nonsteroidal anti-inflammatory drug (NSAID) with the chemical structure 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole. wikipedia.org It functions by inhibiting the COX enzyme. wikipedia.org Further research has led to the synthesis of novel 8/10-trifluoromethyl-substituted-imidazo[1,2-c] quinazolines. Two compounds from this series, 9b and 10b , exhibited good in vivo anti-inflammatory activity, showing approximately 80% of the activity of the standard drug, indomethacin. nih.gov

In a different approach, a 4-trifluoromethyl analogue of the well-known COX-2 inhibitor celecoxib (B62257), named TFM-C, was developed. nih.gov Despite having significantly lower COX-2-inhibitory activity than celecoxib, TFM-C demonstrated a more potent ability to suppress arthritis in animal models. nih.gov Its mechanism involves inhibiting the activation of innate immune cells, highlighting a COX-2-independent anti-inflammatory pathway. nih.gov Numerous studies have confirmed that various di- and tri-substituted imidazole derivatives possess significant anti-inflammatory and analgesic effects, often with reduced gastrointestinal side effects compared to traditional NSAIDs. nih.govnih.gov These findings establish trifluoromethyl-imidazole analogs as a promising class of compounds for the development of new anti-inflammatory therapies. orientjchem.org

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory response, making it a key target for the development of anti-inflammatory drugs. nih.gov A number of inhibitors based on the imidazole scaffold have been developed, with the 4-(trifluoromethyl) group often playing a crucial role in enhancing potency and selectivity. nih.govnih.gov

Research has shown that N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives exhibit significant in vitro p38 MAP kinase inhibitory activity. nih.govnih.gov In one study, a series of these compounds were synthesized and evaluated, with compound AA6 emerging as a particularly potent inhibitor with an IC₅₀ value of 403.57 ± 6.35 nM, comparable to the well-known p38 inhibitor adezmapimod (SB203580) which had an IC₅₀ of 222.44 ± 5.98 nM. nih.gov The synthesis of these analogs involved the coupling of [this compound-1-yl] acetic acid with various 2-amino-N-(substituted)-3-phenylpropanamide derivatives. nih.govnih.gov

The structure-activity relationship (SAR) studies of these imidazole-based p38 inhibitors highlight the importance of specific substitutions on the imidazole ring and its appended groups. For instance, the introduction of a 4-piperidinyl moiety at the 2-position of the imidazole ring was found to significantly enhance cell-based activity and aqueous solubility. nih.gov Furthermore, methylation of the imidazole nitrogen generally improved oral bioavailability. nih.gov The trifluoromethyl group at the 4-position of the imidazole is a key feature for selectivity against other kinases like c-Raf and JNK2α1. nih.gov

Table 1: p38 MAP Kinase Inhibitory Activity of Selected this compound Analogs

| Compound | IC₅₀ (nM) for p38 MAP Kinase | Reference |

|---|---|---|

| AA6 | 403.57 ± 6.35 | nih.gov |

| Adezmapimod (SB203580) | 222.44 ± 5.98 | nih.gov |

| 48 | 0.24 | nih.gov |

Other Reported Biological Activities

Antidiabetic

The imidazole scaffold is also being investigated for its potential in developing new antidiabetic agents. researchgate.net One approach involves the design of dipeptidyl peptidase IV (DPP-IV) inhibitors. A novel series of β-amino amides incorporating a triazolopiperazine fused ring system, which can be considered a complex imidazole isostere, were synthesized and evaluated as DPP-IV inhibitors. nih.govacs.org One of the most potent compounds from this series, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, exhibited an IC₅₀ of 18 nM for DPP-IV. nih.govacs.org The presence of the trifluoromethyl group is a key feature of this potent inhibitor.

Additionally, a series of 5-(imidazolyl-methyl) thiazolidinediones were designed and synthesized as antidiabetic agents. nih.gov Compounds 9e and 9b from this series were found to lower blood glucose more effectively than the standard drug pioglitazone (B448) at the same dose in animal models. nih.gov These findings highlight the potential of imidazole-containing compounds in the development of new therapies for type 2 diabetes.

Table 3: Antidiabetic Activity of Imidazole and Triazole Analogs

| Compound | Target/Activity | Result | Reference |

|---|---|---|---|

| (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | DPP-IV Inhibition | IC₅₀ = 18 nM | nih.govacs.org |

| 9e (imidazolyl-methyl-thiazolidinedione) | Blood Glucose Lowering | More effective than pioglitazone | nih.gov |

| 9b (imidazolyl-methyl-thiazolidinedione) | Blood Glucose Lowering | More effective than pioglitazone | nih.gov |

Antiviral (e.g., Anti-HIV)

The imidazole ring is a component of many compounds with antiviral activity, including against the human immunodeficiency virus (HIV). amazonaws.com Imidazole derivatives can act through various mechanisms, including the inhibition of reverse transcriptase (RT), a key enzyme in the HIV replication cycle. amazonaws.com

A library of imidazole-amide conjugates was described as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent antiviral activity against HIV-1. nih.gov One compound from this series demonstrated significant activity with an EC₅₀ of less than 1 nM against a range of NNRTI-resistant viruses. nih.gov While the specific substitution pattern of this potent compound was not detailed in the available literature, the study underscores the potential of the imidazole scaffold in this therapeutic area.

Table 4: Anti-HIV Activity of Imidazole Analogs

| Compound Class | Target/Activity | Result | Reference |

|---|---|---|---|

| Imidazole-amide conjugate | HIV-1 NNRTI | EC₅₀ < 1 nM | nih.gov |

| N-aminoimidazole analog 5 | WT HIV-1 RT Inhibition | IC₅₀ comparable to nevirapine | nih.gov |

Antioxidant

Several studies have explored the antioxidant properties of imidazole derivatives. mdpi.com Phenolic imidazole derivatives, in particular, have shown dual antioxidant and antifungal activity. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH radical scavenging assay. nih.gov

Furthermore, a study on trifluoromethyl thioxanthene (B1196266) derivatives, which can be considered structurally related to certain imidazole-containing compounds, showed that the introduction of a trifluoromethyl group could influence antioxidant activity. nih.gov While a direct comparison is not available, this suggests that the this compound scaffold could be a valuable component in the design of novel antioxidant agents.

Table 5: Antioxidant Activity of Imidazole Analogs

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| Phenolic imidazole derivatives | DPPH radical scavenging, deoxyribose degradation | Several compounds showed higher activity than Trolox | nih.gov |

| 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl conjugated with a polyphenolic subunit | Antiradical Capacity (ARC) | Significant increase in ARC | nih.gov |

| Trifluoromethyl thioxanthene derivatives | DPPH radical scavenging | Compound 3 showed 46.6% scavenging at 80 µg/mL | nih.gov |

Antiparasitic

The imidazole nucleus is a critical scaffold in the development of novel antiparasitic agents. researchgate.netnih.gov Analogs of this compound have been investigated for their potential to combat various parasitic infections, with research often focusing on their activity against parasites like Toxoplasma gondii and Trypanosoma cruzi. researchgate.netnih.govelsevierpure.com

A study involving a series of imidazole derivatives, including bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles, assessed their in vitro potential to inhibit the growth of T. gondii. nih.govelsevierpure.com Among the 26 compounds screened, five derivatives demonstrated exceptionally high selectivity against the parasite compared to host cells. researchgate.netnih.govelsevierpure.com This high selectivity indicates a favorable therapeutic window, a crucial characteristic for a potential drug candidate. researchgate.netnih.gov The antiparasitic action of these imidazole derivatives is thought to involve the induction of oxidative stress within the parasite. nih.govresearchgate.net Treatment with these compounds led to an increase in reactive oxygen species and a decrease in the parasite's mitochondrial membrane potential. nih.govresearchgate.net

Further research has suggested that the efficacy of these imidazole compounds is diminished in the presence of an antioxidant, which supports the hypothesis that their mechanism of action is linked to oxidative stress. nih.govresearchgate.net The host's l-tryptophan (B1681604) pathway has also been implicated as a potential target for the antiparasitic activity of these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. researchgate.net For imidazole-containing compounds, SAR studies have provided valuable insights for designing more potent and selective therapeutic agents. nih.govresearchgate.netnih.gov

In the context of antiparasitic activity, the specific structural features of imidazole derivatives play a significant role. A study on various imidazole derivatives revealed that compounds sharing a specific structural moiety exhibited significantly higher selectivity against T. gondii. nih.govelsevierpure.com While the exact nature of this moiety for this compound analogs is a subject of ongoing research, it highlights the importance of substituent patterns on the imidazole ring.

For other biological activities, such as antibacterial action, research on analogs of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole has shown that the presence of two aryl rings, an imidazole NH group, and a strong electron-withdrawing group (like the trifluoromethyl group) or an aldehyde/amino group at the C-2 position are crucial for significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, modifications to the benzylic position between the naphthalene (B1677914) and imidazole rings significantly impacted their activity on adrenergic receptors. nih.gov Replacing the methyl group with hydrogen, hydroxyl, methoxy, carbonyl, or trifluoromethyl groups altered the compounds' potency and selectivity, demonstrating that even small structural changes can have profound effects on biological function. nih.gov The chirality at this carbon bridge is also a critical determinant of activity and selectivity. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations (ADME studies)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process, helping to predict its pharmacokinetic and pharmacodynamic behavior in the body. nih.govnih.goveurofinsdiscovery.com For imidazole-based compounds, including those with a 4-(trifluoromethyl) substituent, understanding their ADME profile is essential for their development as therapeutic agents. nih.govnih.gov

In vitro ADME screening provides crucial data on a compound's potential for oral bioavailability and its metabolic fate. nih.goveurofinsdiscovery.com Key parameters assessed include solubility, permeability, plasma protein binding, and metabolic stability. nih.gov For instance, the PAMPA (Parallel Artificial Membrane Permeability Assay) is used to predict passive transcellular permeability. nih.gov High plasma protein binding can restrict a drug's distribution to tissues, while metabolic instability, often assessed using liver microsomes, can lead to rapid clearance from the body. nih.gov

Studies on various imidazole derivatives have shown that they can exhibit a range of ADME profiles. For example, some imidazole scaffold compounds have demonstrated good solubility but also substantial plasma protein binding and varying degrees of microsomal stability. nih.gov The lipophilicity of a compound, a key factor in its ADME profile, influences its absorption, distribution, and potential to interact with metabolic enzymes like cytochrome P450s. nih.gov

Drug-likeness Assessment (Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and predict its potential for good oral absorption. researchgate.netvolkamerlab.org The rule states that orally active drugs tend to have:

A molecular weight of 500 daltons or less. nih.govvolkamerlab.org

An octanol-water partition coefficient (log P) not exceeding 5. nih.govvolkamerlab.org

No more than 5 hydrogen bond donors. nih.govvolkamerlab.org

No more than 10 hydrogen bond acceptors. nih.govvolkamerlab.org

Many research endeavors focusing on imidazole derivatives incorporate in silico predictions of Lipinski's parameters to guide the selection of promising candidates for synthesis and further biological evaluation. nih.govresearchgate.netchemrevlett.com The aim is to design compounds that adhere to these rules, thereby increasing the likelihood of favorable pharmacokinetic properties. nih.gov For example, in the development of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids, all synthesized compounds were found to comply with Lipinski's Rule of Five, indicating their potential as orally bioavailable drug candidates. nih.gov

The table below provides a drug-likeness assessment for the parent compound, this compound, and a related analog.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Complies with Lipinski's Rule of Five |

|---|---|---|---|

| This compound | C4H3F3N2 | 136.08 | Yes |

| 1-[4-(Trifluoromethyl)phenyl]imidazole | C10H7F3N2 | 212.175 | Yes |

Future Perspectives in Research on 4 Trifluoromethyl 1h Imidazole

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing 4-(Trifluoromethyl)-1H-imidazole and its derivatives lies in the development of more efficient, economical, and environmentally friendly methods.

One promising approach involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia, which proceeds through a regioselective attack on the C-2 position of the ring. nih.gov This method leads to the formation of 4-trifluoromethyl-3,4-dihydroimidazoles in high yields, which can then be dehydrated to furnish the desired 4-(trifluoromethyl)imidazoles. nih.gov

Another area of exploration is the use of multi-component reactions (MCRs), which offer a streamlined approach to complex molecules from simple starting materials in a single step. Copper-catalyzed MCRs have shown efficiency in producing polysubstituted imidazoles. nih.gov Adapting these methods for the specific synthesis of trifluoromethyl-substituted imidazoles could represent a significant step forward in sustainable chemistry by reducing waste and energy consumption.

Furthermore, research into novel catalytic systems, such as the inorganic-salt composite catalyst comprising barium sulfate, ferric nitrate, and iron sulfate, presents a cost-effective and recyclable option for synthesizing related imidazole (B134444) carboxylic acids, which could be adapted for this specific compound. google.com

Table 1: Overview of Synthetic Methodologies

| Methodology | Key Reactants/Catalysts | Advantages |

|---|---|---|

| Mesoionic Ring Transformation | 4-trifluoroacetyl-1,3-oxazolium-5-olates, Ammonia | High yields, Regioselective nih.gov |

| Copper-Catalyzed MCR | Aldehyde, Benzoin/Benzil, NH4OAc, CuI | Short reaction times, Simple conditions nih.gov |

Advanced Computational Modeling for Drug Design and Material Science

Computational chemistry is poised to accelerate the discovery and optimization of this compound-based compounds. Techniques like Density Functional Theory (DFT) and Monte Carlo (MC) simulations are already being used to predict the behavior of related molecules. For instance, these methods have been employed to study the adsorption and corrosion inhibition properties of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol on steel surfaces, demonstrating a strong correlation between theoretical predictions and experimental outcomes. nih.gov

In drug design, computational models can predict how derivatives of this compound will interact with biological targets. nih.gov By simulating binding affinities and pharmacokinetic properties, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

In material science, modeling helps in understanding the electronic structure of materials incorporating this imidazole. For example, in phenanthroimidazole-based materials for Organic Light-Emitting Diodes (OLEDs), computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions is crucial for designing materials with desired light-emitting properties. acs.orgnih.gov

Table 2: Computational Modeling Applications

| Technique | Application Area | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Material Science, Corrosion Inhibition | Electronic properties (HOMO/LUMO), Adsorption energy, Reactivity parameters nih.govacs.org |

| Monte Carlo (MC) Simulations | Corrosion Inhibition | Adsorption configuration and energy on surfaces nih.gov |

| PK/PD Modeling | Drug Development | Simulation of drug distribution, prediction of time to action and potential toxicity nih.gov |

Investigation of Undiscovered Biological Targets and Therapeutic Applications

The imidazole nucleus is a well-established pharmacophore present in many biologically active compounds. ossila.comnih.gov The introduction of a trifluoromethyl group can enhance a molecule's therapeutic potential. Future research will focus on identifying new biological targets for derivatives of this compound.

Initial studies have highlighted its potential in several areas. For example, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been explored as novel antibacterial agents, showing activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the core structure could be a scaffold for developing new antibiotics to combat resistant bacteria.

Another derivative, Flumizole, which is 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole, acts as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzyme. wikipedia.org This opens the door to designing more selective and potent anti-inflammatory agents. Furthermore, modifications of related imidazole structures have been shown to modulate adrenergic receptors, indicating potential applications in cardiovascular or neurological disorders. nih.gov

Table 3: Potential Therapeutic Applications and Biological Targets

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |

|---|---|---|

| 4,5-Diaryl-2-trifluoromethyl-1H-imidazoles | Antibacterial (e.g., against MRSA) nih.gov | Infectious Diseases |

| Flumizole | Cyclooxygenase (COX) Inhibition wikipedia.org | Inflammation, Pain |

| Naphthyl-ethyl-imidazoles | Alpha-2 Adrenoceptor Agonism nih.gov | Neurology, Anesthesia |

Development of New Functional Materials and Catalytic Systems

The unique electronic and structural characteristics of this compound make it an attractive building block for advanced functional materials and catalysts. ossila.com Its ability to act as a ligand for coordinating with metals and its inherent thermal and chemical stability are key advantages.

A significant area of development is in Covalent Organic Frameworks (COFs). Nitrogen-rich COFs synthesized from imidazole derivatives have demonstrated efficient carbon dioxide (CO₂) capture. ossila.com Furthermore, these materials can catalyze the cycloaddition of CO₂ with epoxides, contributing to carbon fixation strategies. ossila.com The amine group on the this compound is reactive and allows for easy modification and incorporation into such frameworks. ossila.com

In the field of electronics, this compound is a candidate for use in Dye-Sensitized Solar Cells (DSSCs) and as a component in advanced fluorescent materials for OLEDs. acs.orgossila.com Derivatives like 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole are being studied for their photophysical properties, which are critical for developing high-efficiency, deep-blue light emitters in next-generation displays. acs.orgnih.gov

Table 4: Applications in Functional Materials and Catalysis

| Material Type | Application | Role of this compound |

|---|---|---|

| Covalent Organic Frameworks (COFs) | CO₂ Capture and Fixation ossila.com | Nitrogen-rich building block for porous framework construction ossila.com |

| Catalytic Systems | Cycloaddition of CO₂ and epoxides ossila.com | Acts as a catalyst integrated within the COF structure ossila.com |

| Dye-Sensitized Solar Cells (DSSCs) | Photovoltaics ossila.com | As a component or ligand in sensitizer (B1316253) dyes ossila.com |

Q & A

What are the common synthetic routes for 4-(trifluoromethyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

Classification: Basic

Methodological Answer:

this compound is typically synthesized via cyclization reactions or nucleophilic substitution. For example:

- Cyclocondensation: A mixture of glyoxal, ammonia, and trifluoromethyl-substituted aldehydes under acidic conditions (e.g., HCl) yields the imidazole core .

- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable regioselective functionalization. For instance, coupling 1H-imidazole with 4-bromotrifluoromethylbenzene using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C achieves substitution at the 4-position .

Critical Factors: - Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may reduce yields due to side reactions.

- Catalyst Loading: Excess Pd catalysts can lead to over-functionalization, complicating purification .

- Temperature Control: Reactions above 100°C often degrade trifluoromethyl groups, necessitating mild conditions .

How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound derivatives?

Classification: Advanced

Methodological Answer:

- ¹H/¹³C NMR: The trifluoromethyl group (-CF₃) splits signals in aromatic regions. For example, in 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole, the CF₃ group causes distinct deshielding (δ 120–125 ppm in ¹³C NMR) .

- IR Spectroscopy: Stretching vibrations of C-F bonds appear at 1100–1250 cm⁻¹, confirming CF₃ presence .

- HRMS: Accurate mass determination (e.g., m/z 479.1027 for C₂₄H₁₇F₆N₂S⁺) validates molecular formulas and detects isotopic patterns .

Data Interpretation Tip: Compare experimental spectra with computed values (e.g., Gaussian DFT) to resolve overlapping signals .

What strategies mitigate contradictory biological activity data for this compound analogs in antimicrobial assays?

Classification: Advanced

Methodological Answer:

Discrepancies often arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-negative bacteria, while bulky groups reduce membrane permeability .

- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines to minimize variability. For example, this compound derivatives showed MIC = 2–8 µg/mL against E. coli in Mueller-Hinton broth .

- In Silico Docking: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., 15LOX/PEBP1 complex). Derivatives with hydrophobic aryl groups exhibit stronger binding (ΔG = −9.2 kcal/mol) .

How can this compound be integrated into metal-organic frameworks (MOFs) for mechanical energy storage?

Classification: Advanced

Methodological Answer:

Fluorinated imidazoles enhance MOF stability and gas adsorption. For fluorinated zeolitic-imidazolate frameworks (ZIFs):

- Synthesis: Combine 2-methylimidazole (MeImz) with 4-(4-fluorophenyl)-1H-imidazole (FImz) in a 9:1 ratio under solvothermal conditions (Zn(NO₃)₂, methanol, 120°C).

- Performance: Fluorine-rich ZIFs exhibit 20% higher CO₂ uptake (2.8 mmol/g at 1 bar) and improved mechanical resilience (Young’s modulus = 12 GPa) .

What analytical methods optimize purity assessment of this compound in complex mixtures?

Classification: Basic

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA. Retention time = 3.84 min (Method A) or 6.98 min (Method B) for baseline separation .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N values (e.g., C 76.89% vs. 76.64% for C₂₉H₂₁F₃N₂) .

- TLC: Monitor reactions using silica gel plates (hexane:ethyl acetate = 3:1); Rf ≈ 0.4 for the target compound .

How can regioselectivity challenges in Pd-catalyzed functionalization of this compound be addressed?

Classification: Advanced

Methodological Answer:

- Ligand Design: Bulky ligands (e.g., XPhos) favor C5 substitution over C2 in Suzuki couplings due to steric hindrance .

- Solvent Effects: DMF increases electrophilicity at C5, achieving >90% regioselectivity for arylboronic acid coupling .

- Microwave Assistance: Short reaction times (10 min at 150°C) reduce side reactions, improving yields to 85% .

What crystallographic insights explain the stability of this compound derivatives?

Classification: Advanced

Methodological Answer:

X-ray diffraction reveals:

- Packing Motifs: π-π stacking between imidazole rings (3.5 Å spacing) and C-F···H interactions stabilize crystal lattices .

- Torsional Angles: Substituents at C4 (e.g., phenanthrene) adopt a dihedral angle of 15.2°, minimizing steric strain .

Experimental Protocol: Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Data collection at 173 K reduces thermal motion artifacts .

Why do some this compound analogs exhibit variable cytotoxicity in cancer cell lines?

Classification: Advanced

Methodological Answer:

- Lipophilicity vs. Solubility: LogP > 3.5 enhances membrane penetration but reduces aqueous solubility, limiting bioavailability .

- Metabolic Stability: Cytochrome P450 enzymes (e.g., CYP3A4) deactivate compounds via hydroxylation at the imidazole ring. Fluorination at C2 reduces metabolic degradation .

Validation: Compare IC₅₀ values in HepG2 (liver) vs. MCF-7 (breast) cells under hypoxia (5% O₂) to assess tissue-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.